molecular formula C10H13BF2O3 B599791 (4-Butoxy-2,3-difluorophenyl)boronic acid CAS No. 156487-12-6

(4-Butoxy-2,3-difluorophenyl)boronic acid

Cat. No.: B599791
CAS No.: 156487-12-6
M. Wt: 230.018
InChI Key: NVIGFYPVKZNNAZ-UHFFFAOYSA-N
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Description

(4-Butoxy-2,3-difluorophenyl)boronic acid is an organic compound with the molecular formula C10H13BF2O3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with butoxy and difluoro groups. This compound is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Butoxy-2,3-difluorophenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-butoxy-2,3-difluorobenzene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under inert atmosphere conditions and requires heating to facilitate the formation of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: (4-Butoxy-2,3-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield corresponding phenols or quinones .

Scientific Research Applications

(4-Butoxy-2,3-difluorophenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (4-Methoxyphenyl)boronic acid
  • 2-Fluorophenylboronic acid
  • 2,6-Difluorophenylboronic acid

Comparison: (4-Butoxy-2,3-difluorophenyl)boronic acid is unique due to the presence of both butoxy and difluoro substituents on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids. For example, the butoxy group can enhance solubility in organic solvents, while the difluoro groups can influence the electronic properties of the compound, making it more suitable for specific synthetic applications .

Properties

IUPAC Name

(4-butoxy-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-2-3-6-16-8-5-4-7(11(14)15)9(12)10(8)13/h4-5,14-15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGFYPVKZNNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709239
Record name (4-Butoxy-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156487-12-6
Record name B-(4-Butoxy-2,3-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156487-12-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxy-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-butoxy-2,3-difluorophenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The compound (22) (84.6 g) and THF (500 ml) were put in a reaction vessel under a nitrogen atmosphere, and cooled to −74° C. n-Butyllithium (1.65 M in a n-hexane solution; 303.0 ml) was added dropwise in the temperature range of −74° C. to −70° C., and the stirring was continued for another 2 hours. Then, the mixture was added dropwise to a THF (200 ml) solution of trimethyl borate (56.7 g) in the temperature range of −74° C. to −65° C., and the stirring was continued for another 8 hours while the mixture was allowed to return to 25° C. Subsequently, the reaction mixture was poured into a vessel containing 1N—HCl (100 ml) and ice-water (500 ml), and mixed. Ethyl acetate (300 ml) was added thereto and the mixture was allowed to separate into organic and aqueous phases, and the extraction was carried out. The organic phase obtained was washed sequentially with water, a saturated aqueous solution of sodium hydrogencarbonate and brine, and dried over anhydrous magnesium sulfate. Then the solvent was distilled off under reduced pressure, giving 4-butoxy-2,3-difluorophenylboronic acid (23) (6.4 g). The yield based on the compound (22) was 69.2%.
Quantity
84.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
56.7 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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